molecular formula C9H18N2O2 B6246554 2,2,6,6-tetramethylmorpholine-4-carboxamide CAS No. 1593440-68-6

2,2,6,6-tetramethylmorpholine-4-carboxamide

Cat. No.: B6246554
CAS No.: 1593440-68-6
M. Wt: 186.3
InChI Key:
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Description

2,2,6,6-Tetramethylmorpholine-4-carboxamide is an organic compound with a unique structure characterized by a morpholine ring substituted with four methyl groups and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethylmorpholine-4-carboxamide typically involves the reaction of 2,2,6,6-tetramethylmorpholine with a suitable carboxylating agent. One common method is the reaction of 2,2,6,6-tetramethylmorpholine with phosgene or a phosgene equivalent under controlled conditions to form the desired carboxamide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols; reactions often require catalysts or specific conditions like elevated temperatures or pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new amide or ester derivatives.

Scientific Research Applications

2,2,6,6-Tetramethylmorpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a stabilizing agent for proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2,2,6,6-tetramethylmorpholine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, potentially modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A structurally related compound with similar steric properties but lacking the carboxamide group.

    2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): Another related compound known for its use as a stable free radical and oxidation catalyst.

Uniqueness

2,2,6,6-Tetramethylmorpholine-4-carboxamide is unique due to the presence of both the morpholine ring and the carboxamide group, which confer distinct chemical and physical properties

Properties

CAS No.

1593440-68-6

Molecular Formula

C9H18N2O2

Molecular Weight

186.3

Purity

95

Origin of Product

United States

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